molecular formula C14H13ClFN3O2 B2377370 6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2094647-37-5

6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2377370
CAS No.: 2094647-37-5
M. Wt: 309.73
InChI Key: PQTRRQUTRXJZFE-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with chloro and fluoro groups, as well as a pyrrolidine ring attached to an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the chloro and fluoro substituents through halogenation reactions. The pyrrolidine ring can be synthesized separately and then attached to the pyridine ring through a carbonylation reaction. The oxazole moiety is introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles for substitution reactions (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways. It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, gene expression, or metabolic processes. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]benzene: Similar structure but with a benzene ring instead of pyridine.

    6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]thiophene: Similar structure but with a thiophene ring instead of pyridine.

    6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

Uniqueness

The uniqueness of 6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both chloro and fluoro substituents, along with the pyrrolidine and oxazole moieties, allows for diverse reactivity and interactions with molecular targets.

Properties

IUPAC Name

(6-chloro-2-fluoropyridin-3-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2/c1-8-7-11(21-18-8)10-3-2-6-19(10)14(20)9-4-5-12(15)17-13(9)16/h4-5,7,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTRRQUTRXJZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=C(N=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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